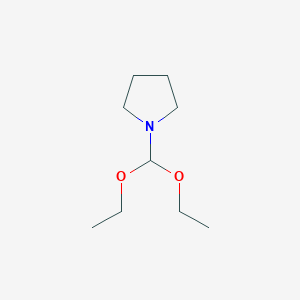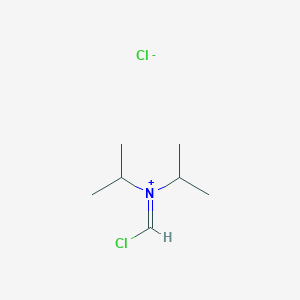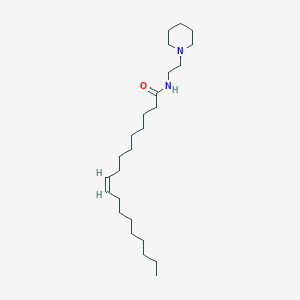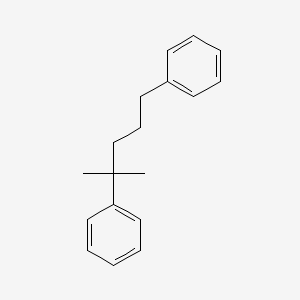![molecular formula C22H16O3 B14641713 Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- CAS No. 55877-40-2](/img/structure/B14641713.png)
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- is a complex organic compound with a unique structure that includes a benzofuran ring, a phenylmethyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.
Introduction of Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing
Properties
CAS No. |
55877-40-2 |
|---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2-benzyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C22H16O3/c23-17-12-10-16(11-13-17)22(24)21-18-8-4-5-9-19(18)25-20(21)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |
InChI Key |
AQNNLGWKMDCSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


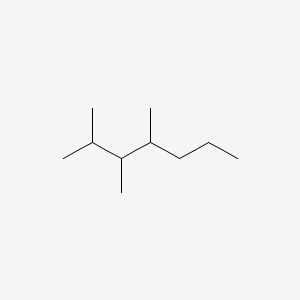
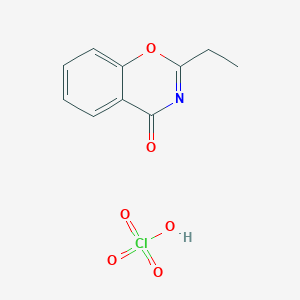
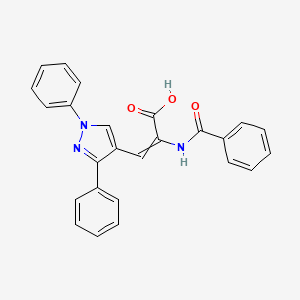
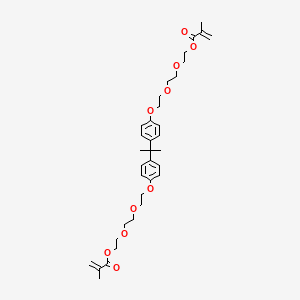
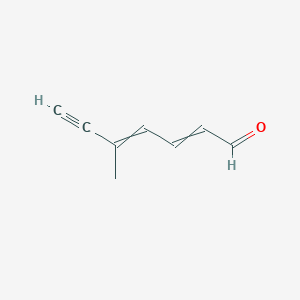
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
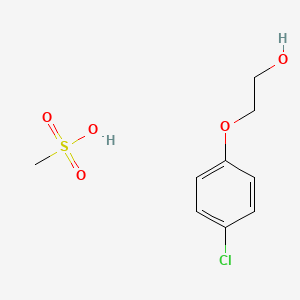
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

